3-(4-fluorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine
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Overview
Description
3-(4-fluorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine is a complex organic compound that features a unique combination of functional groups, including a fluorobenzenesulfonyl group, a thiophenyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Fluorobenzenesulfonyl Group: This step involves the reaction of the azetidine intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonylated product.
Attachment of the Thiophenyl Group: The final step involves the acylation of the sulfonylated azetidine with 4-(thiophen-3-yl)benzoyl chloride under appropriate conditions, such as the use of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
3-(4-fluorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and benzoyl groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The thiophenyl group may also contribute to the compound’s electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine
- 3-(4-methylbenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine
- 3-(4-nitrobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine
Uniqueness
3-(4-fluorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine is unique due to the presence of the fluorine atom in the benzenesulfonyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3S2/c21-17-5-7-18(8-6-17)27(24,25)19-11-22(12-19)20(23)15-3-1-14(2-4-15)16-9-10-26-13-16/h1-10,13,19H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTICMOQVOMCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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